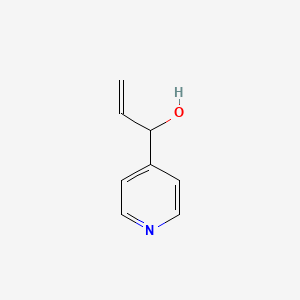
1-(Pyridin-4-YL)prop-2-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-4-YL)prop-2-EN-1-OL is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, featuring a prop-2-en-1-ol group attached to the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Pyridin-4-YL)prop-2-EN-1-OL can be synthesized through several methods. One common approach involves the reaction of nicotinaldehyde with pyridinylethanone in the presence of glacial acetic acid and sodium acetate . The reaction conditions typically include stirring the reactants at room temperature for a specified period.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyridin-4-YL)prop-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-4-carboxylic acid.
Reduction: Formation of 1-(pyridin-4-yl)propan-1-ol.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(Pyridin-4-YL)prop-2-EN-1-OL has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Pyridin-4-YL)prop-2-EN-1-OL involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), which plays a role in glycolysis . This inhibition can reduce glycolytic flux and suppress glucose uptake, leading to cytostatic effects in transformed cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: A chalcone derivative with similar structural features.
4-Substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-ol: A pyrimidine derivative synthesized from similar starting materials.
(E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one: A compound with a similar pyridine core and prop-2-en-1-one group.
Uniqueness
1-(Pyridin-4-YL)prop-2-EN-1-OL is unique due to its specific substitution pattern on the pyridine ring and the presence of the prop-2-en-1-ol group
Propriétés
Numéro CAS |
861232-34-0 |
|---|---|
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
1-pyridin-4-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c1-2-8(10)7-3-5-9-6-4-7/h2-6,8,10H,1H2 |
Clé InChI |
NQBKFQVIROMZEP-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=CC=NC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


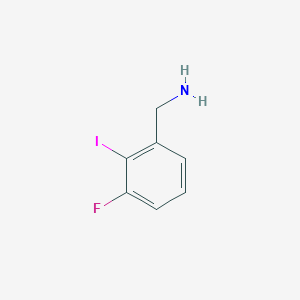
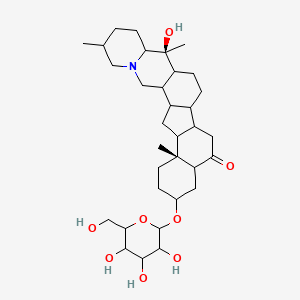
![Bicyclo[3.1.1]heptanethiol, 2,6,6-trimethyl-, silver(1+) salt](/img/structure/B12439893.png)
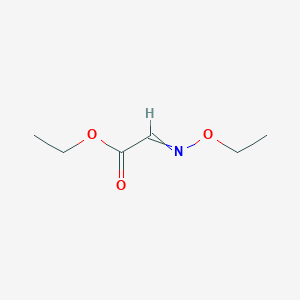


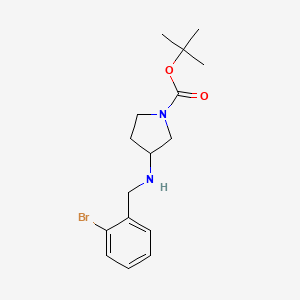
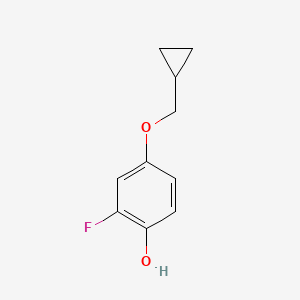
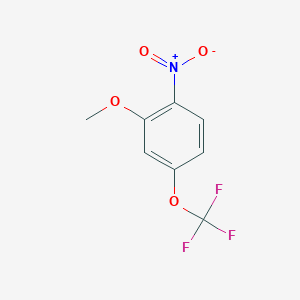
![bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)
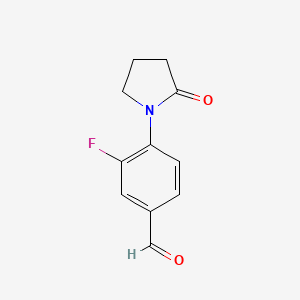

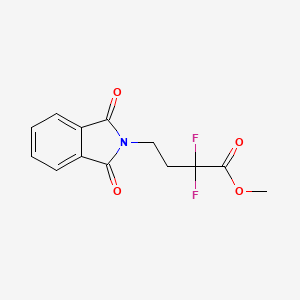
![trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane](/img/structure/B12439977.png)
